![molecular formula C10H12N4O B13331433 [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13331433.png)
[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both triazole and pyridine moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the pyridine moiety. The reaction conditions often involve the use of copper(I) catalysts under mild conditions to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
科学研究应用
Chemistry
In chemistry, [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The triazole ring is known for its bioactivity, and the addition of the pyridine moiety enhances its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
作用机制
The mechanism of action of [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(Pyridin-4-yl)ethan-1-one: A compound with a similar pyridine moiety but lacking the triazole ring.
5-Amino-pyrazoles: Compounds with a pyrazole ring that share some structural similarities with triazoles.
Pyrrolidine derivatives: Compounds with a nitrogen-containing ring that exhibit similar biological activities.
Uniqueness
The uniqueness of [1-Ethyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol lies in its combination of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC 名称 |
(1-ethyl-5-pyridin-4-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C10H12N4O/c1-2-14-10(9(7-15)12-13-14)8-3-5-11-6-4-8/h3-6,15H,2,7H2,1H3 |
InChI 键 |
HLRARSAGIPUPHR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(N=N1)CO)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


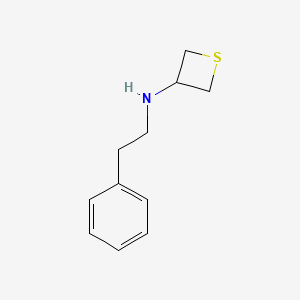

![7-(tert-Butoxycarbonyl)-2-methyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13331372.png)
![3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13331380.png)

![4-[1-(Methylsulfanyl)cyclopropyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13331387.png)
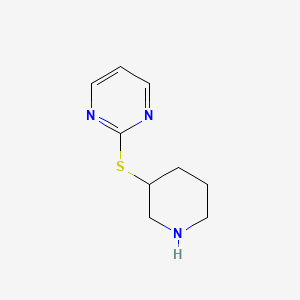
![2,3,7-Trichloropyrido[3,4-b]pyrazine](/img/structure/B13331392.png)
![4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13331404.png)
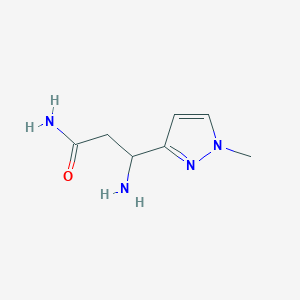
![Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B13331418.png)
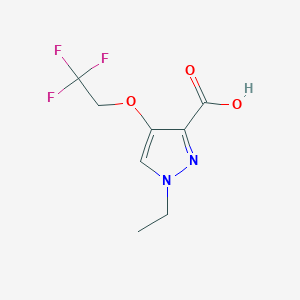
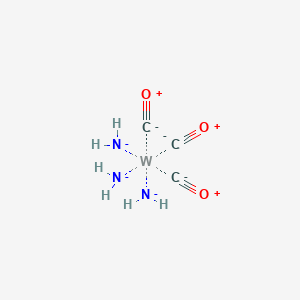
![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)
